molecular formula C8H6F5N3O3 B2877753 N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine CAS No. 2260932-82-7

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine

Cat. No.: B2877753
CAS No.: 2260932-82-7
M. Wt: 287.146
InChI Key: IIJOMMSFTRSLLV-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is a complex organic compound with the molecular formula C8H6F5N3O3 It is characterized by the presence of a nitro group, a pentafluoroethoxy group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine typically involves multiple steps. One common approach includes the nitration of a pyridine derivative followed by the introduction of the pentafluoroethoxy group. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The nitro group and pentafluoroethoxy group may play key roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-nitro-5-(1,1,2,2,2-trifluoroethoxy)pyridin-2-amine
  • N-Methyl-3-nitro-5-(1,1,2,2,2-tetrafluoroethoxy)pyridin-2-amine

Uniqueness

N-methyl-3-nitro-5-(pentafluoroethoxy)pyridin-2-amine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where such properties are desirable, such as in the design of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

N-methyl-3-nitro-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N3O3/c1-14-6-5(16(17)18)2-4(3-15-6)19-8(12,13)7(9,10)11/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJOMMSFTRSLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)OC(C(F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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